Falcarinolone
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Overview
Description
Falcarinolone is a naturally occurring compound belonging to the class of organic compounds known as fatty alcohols. It is a polyacetylene, characterized by the presence of multiple carbon-carbon triple bonds. This compound is found in various plants, including carrots and ginseng, and is known for its bioactive properties, including anti-inflammatory and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Falcarinolone can be synthesized through a series of reactions starting from oleic acid. The process involves desaturation, acetylenation, and hydroxylation steps. The key steps include:
Desaturation: Oleic acid undergoes desaturation to form linoleic acid.
Acetylenation: Linoleic acid is further desaturated to introduce triple bonds, forming crepenynic acid.
Hydroxylation: The final step involves hydroxylation to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources such as carrots and ginseng. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Falcarinolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted alcohols .
Scientific Research Applications
Falcarinolone has a wide range of scientific research applications:
Mechanism of Action
Falcarinolone exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of inflammatory cytokines and modulates the NF-κB pathway.
Anti-cancer: This compound induces apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress.
Comparison with Similar Compounds
Falcarinolone is structurally related to other polyacetylenes such as falcarinol and falcarindiol. These compounds share similar bioactive properties but differ in their specific chemical structures and functional groups. This compound is unique due to its specific hydroxylation pattern, which contributes to its distinct bioactivity .
List of Similar Compounds
- Falcarinol
- Falcarindiol
- Oenanthotoxin
- Cicutoxin
This compound stands out due to its unique combination of triple bonds and hydroxyl groups, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
18089-23-1 |
---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
(9Z)-8-hydroxyheptadeca-1,9-dien-4,6-diyn-3-one |
InChI |
InChI=1S/C17H22O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,17,19H,2-3,5-9H2,1H3/b14-10- |
InChI Key |
STNWZOBISHHDCD-UVTDQMKNSA-N |
Isomeric SMILES |
CCCCCCC/C=C\C(C#CC#CC(=O)C=C)O |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(=O)C=C)O |
Origin of Product |
United States |
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